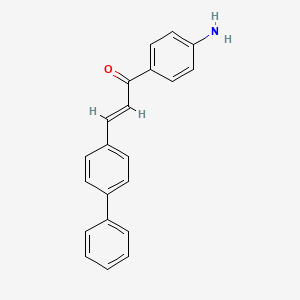

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

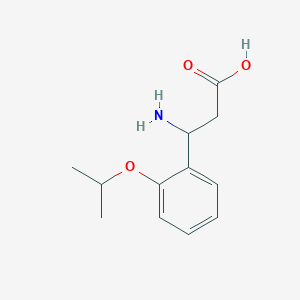

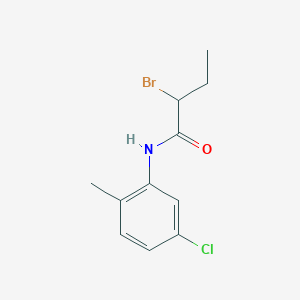

The compound is an organic molecule with a complex structure. It contains an aminophenyl group, a biphenyl group, and a prop-2-en-1-one group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent atoms. The presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups would contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and types of atoms in the molecule .Scientific Research Applications

Electrochemical Studies and Corrosion Inhibition

- Biphenyl-based compounds, including variants of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one, have been studied for their electrochemical properties and potential as corrosion inhibitors. One study investigated these compounds for inhibiting corrosion of mild steel in hydrochloric acid, finding some derivatives to be effective due to their adsorption on the steel surface (Baskar et al., 2012).

Synthesis and Characterization

- Several studies focus on the synthesis and characterization of various derivatives of this compound, highlighting their structural and spectral properties. These investigations provide foundational knowledge for further applications in different fields (Tayade & Waghmare, 2016).

Antioxidant Activity

- Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The studies involve in vitro assessments to determine their efficacy in scavenging free radicals, suggesting potential therapeutic applications (Sulpizio et al., 2016).

Crystal Structure Analysis

- The crystal structures of various derivatives have been determined to understand their molecular geometry and interactions. This information is crucial for applications in material science and pharmaceuticals (Salian et al., 2018).

Photophysical Properties

- Research has also been conducted on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one. These studies are significant for applications in photonics and photochemistry (Kumari et al., 2017).

Molecular Docking Studies

- There are in silico studies exploring the potential interactions of chalcone derivatives with protein targets in SARS-CoV-2, suggesting their possible use in developing treatments for COVID-19 (Almeida-Neto et al., 2020).

Nonlinear Optical Studies

- Novel chalcone derivatives have been studied for their third-order nonlinear optical properties using Z-scan techniques, indicating potential applications in the field of nonlinear optics and photonics (Mathew et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWXAVBJRMQHW-OVCLIPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)